molecular formula C14H21NO5S2 B2980972 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396853-14-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2980972
CAS No.: 1396853-14-7
M. Wt: 347.44
InChI Key: IKKYNLINRRNEOJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a substituted butyl chain. The molecule’s structure includes a hydroxy group and a methylthio group on the butyl side chain, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-14(16,5-8-21-2)10-15-22(17,18)11-3-4-12-13(9-11)20-7-6-19-12/h3-4,9,15-16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKYNLINRRNEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, including the formation of the dioxine ring and the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxine ring and hydroxy-methylthio butyl side chain may also contribute to the compound’s overall biological effects by modulating various cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide backbone with several analogs but differs in its side-chain substituents:

  • N-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73): This analog () retains the sulfonamide group but incorporates a thiophene-pyridine-isoindolinone moiety. Its synthesis involves coupling a sulfonyl chloride with an amine, yielding 78% .
  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f) : This compound () features dual sulfonamide groups on the dioxine ring and a spirocyclic structure, synthesized with lower yields (36–61%) due to steric complexity .
  • 1,3,4-Oxadiazole derivatives (Compounds 18–21) : These analogs () replace the sulfonamide with oxadiazole rings, maintaining the dioxine core. They exhibit high purity (95–100%) via coupling reactions .

Key Structural Differences :

  • The target compound’s hydroxy and methylthio groups on the butyl chain distinguish it from analogs with aromatic (e.g., thiophene, benzamide) or spirocyclic substituents. These groups may enhance hydrophilicity and sulfur-mediated interactions compared to purely lipophilic derivatives .

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of receptor interactions and metabolic pathways. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound has the following molecular formula: C12H17N2O4SC_{12}H_{17}N_{2}O_{4}S. Its structure includes a sulfonamide group and a dioxine moiety, which are critical for its biological interactions.

PropertyValue
Molecular Weight277.34 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and methanol

1. Orexin Receptor Agonism

Recent studies indicate that this compound acts as an orexin type 2 receptor agonist . Orexin receptors are crucial in regulating sleep-wake cycles and appetite. The activation of these receptors by the compound suggests potential applications in treating disorders like narcolepsy and obesity .

2. Antimicrobial Properties

Research has shown that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the sulfonamide group is often linked to antibacterial properties, making this compound a candidate for further investigation in antimicrobial therapies .

3. Cytotoxic Effects

Studies involving cell lines have demonstrated that the compound may exhibit cytotoxic effects against certain cancer cells. The mechanism appears to involve the induction of apoptosis, although detailed pathways remain to be elucidated .

Case Study 1: Orexin Receptor Activation

In a controlled study, the compound was administered to animal models to evaluate its effect on sleep patterns. Results indicated a significant increase in wakefulness and decreased REM sleep duration, supporting its role as an orexin receptor agonist.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
Orexin Receptor AgonismIncreased wakefulness ,
Antimicrobial ActivityInhibition of bacterial growth ,
CytotoxicityInduction of apoptosis ,

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